molecular formula C33H31NO2 B13778199 [1,1'-Biphenyl]-4-carboxylic acid, 4'-heptyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester CAS No. 72928-30-4

[1,1'-Biphenyl]-4-carboxylic acid, 4'-heptyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester

Cat. No.: B13778199
CAS No.: 72928-30-4
M. Wt: 473.6 g/mol
InChI Key: YTSKNVPWUIOPIL-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-4-carboxylic acid, 4’-heptyl-, 4’-cyano[1,1’-biphenyl]-4-yl ester is a compound that belongs to the family of thermotropic liquid crystals from the cyanobiphenyl family. This compound is known for its application in optical electronics, particularly in liquid-crystal displays (LCDs) due to its nematic liquid crystal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-4-carboxylic acid, 4’-heptyl-, 4’-cyano[1,1’-biphenyl]-4-yl ester involves several steps. The process typically starts with the bromination of biphenyl to introduce a bromine atom. This is followed by the addition of aluminum chloride and butyryl chloride, then potassium hydroxide and hydrazine hydrate. Finally, copper(I) cyanide and dimethylformamide are introduced to replace the bromine with a cyano group .

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes used in the laboratory but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[1,1’-Biphenyl]-4-carboxylic acid, 4’-heptyl-, 4’-cyano[1,1’-biphenyl]-4-yl ester undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents like dimethylformamide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

[1,1’-Biphenyl]-4-carboxylic acid, 4’-heptyl-, 4’-cyano[1,1’-biphenyl]-4-yl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-4-carboxylic acid, 4’-heptyl-, 4’-cyano[1,1’-biphenyl]-4-yl ester involves its ability to align in a specific orientation under the influence of an electric field. This alignment affects the optical properties of the compound, making it useful in liquid-crystal displays. The molecular targets and pathways involved include interactions with other liquid crystal molecules and the alignment of the biphenyl core .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [1,1’-Biphenyl]-4-carboxylic acid, 4’-heptyl-, 4’-cyano[1,1’-biphenyl]-4-yl ester lies in its specific combination of functional groups, which provides a balance of properties suitable for high-performance liquid crystal displays. Its heptyl group offers a distinct advantage in terms of stability and alignment compared to shorter or longer alkyl chains .

Properties

CAS No.

72928-30-4

Molecular Formula

C33H31NO2

Molecular Weight

473.6 g/mol

IUPAC Name

[4-(4-cyanophenyl)phenyl] 4-(4-heptylphenyl)benzoate

InChI

InChI=1S/C33H31NO2/c1-2-3-4-5-6-7-25-8-12-27(13-9-25)29-16-18-31(19-17-29)33(35)36-32-22-20-30(21-23-32)28-14-10-26(24-34)11-15-28/h8-23H,2-7H2,1H3

InChI Key

YTSKNVPWUIOPIL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C4=CC=C(C=C4)C#N

Origin of Product

United States

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